Product packaging for Methyl 4-(2-bromoethyl)benzoate(Cat. No.:CAS No. 136333-97-6)

Methyl 4-(2-bromoethyl)benzoate

Cat. No.: B179108
CAS No.: 136333-97-6
M. Wt: 243.1 g/mol
InChI Key: HNNUQHJWFIPTLJ-UHFFFAOYSA-N
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Description

The Significance of Benzoate (B1203000) Esters as Synthetic Scaffolds in Modern Organic Synthesis

Benzoate esters are not merely simple derivatives of benzoic acid; they are sophisticated scaffolds that provide chemists with a platform for a multitude of synthetic transformations. Their utility spans from fundamental laboratory research to the industrial production of fine chemicals and pharmaceuticals. chemicalbook.com

The chemical behavior of benzoate esters is dominated by the interplay between the aromatic ring and the ester functionality. The ester group itself can undergo a variety of reactions. It is susceptible to hydrolysis under both acidic and basic conditions, which can be used to unmask a carboxylic acid. libretexts.orgmsu.edu This reactivity is fundamental in multi-step syntheses where the ester acts as a protecting group for the carboxylic acid. wikipedia.org

Furthermore, benzoate esters participate in crucial carbon-carbon bond-forming reactions. For instance, they can undergo Claisen condensation reactions to form β-keto esters, which are valuable synthetic intermediates. fiveable.me Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key transformation, often employed to modify the properties of the molecule or to introduce a different functional handle. libretexts.org The ester group can also be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride, or selectively to an aldehyde with reagents such as diisobutylaluminum hydride (DIBAH). libretexts.org The aromatic ring of the benzoate scaffold allows for electrophilic aromatic substitution reactions, enabling further functionalization of the molecule.

In the context of protecting group chemistry, the choice of ester is critical and depends on the desired stability and conditions for removal. Compared to other esters, benzoates offer a unique balance of reactivity and stability. wikipedia.orgorganic-chemistry.org For example, acetate (B1210297) esters are more readily cleaved by nucleophiles than benzoates, while sterically hindered esters like pivalates are even more robust and resistant to nucleophilic attack. wikipedia.org This differential reactivity allows for selective deprotection in molecules with multiple ester groups. The stability of benzoate esters can be modulated by substituents on the aromatic ring, a feature that provides chemists with fine control over the synthetic strategy. nih.govsemanticscholar.org

Ester TypeRelative Reactivity to Nucleophilic AttackCommon Deprotection Method
ChloroacetylHighestMildly basic or nucleophilic conditions
AcetylHighBasic hydrolysis
Benzoyl Moderate Stronger basic/acidic hydrolysis
PivaloylLowHarsh conditions (e.g., strong base, high temp.)
This table provides a qualitative comparison of the reactivity of common ester protecting groups. wikipedia.org

Contextualization of Bromoethyl Substituents in Aromatic Systems for Research Applications

The introduction of a bromoethyl group onto an aromatic ring, as seen in Methyl 4-(2-bromoethyl)benzoate, creates a powerful synthetic handle. This substituent significantly influences the molecule's reactivity, primarily by serving as a potent electrophile in substitution reactions.

The reactivity of a halogen atom is profoundly affected by its proximity to an aromatic ring. The position immediately adjacent to a benzene (B151609) ring is known as the benzylic position. libretexts.org Benzylic halides (C₆H₅CH₂X) are particularly reactive in nucleophilic substitution reactions because the transition states leading to both Sₙ1 (via a resonance-stabilized benzylic carbocation) and Sₙ2 pathways are stabilized by the adjacent π-system of the aromatic ring. libretexts.orgucalgary.cayoutube.com

While this compound does not possess a true benzylic bromide (the bromine is on the second carbon from the ring), its reactivity is still influenced by the phenyl group. As a primary alkyl halide, it is highly prone to undergo Sₙ2 reactions. The bromine atom is an excellent leaving group, making the carbon to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The bromoethyl moiety confers significant alkylating agent potential upon the molecule. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on other molecules, such as the nitrogen and oxygen atoms in DNA bases. nih.govnih.gov In synthetic chemistry, this property is exploited to build larger molecules by forming new carbon-carbon or carbon-heteroatom bonds. The bromoethyl group in this compound acts as an electrophilic "handle." Nucleophiles such as amines, thiols, or alkoxides can readily displace the bromide ion, attaching the entire methyl 4-(ethyl)benzoate fragment to the nucleophilic molecule. This makes the compound a valuable reagent for introducing this specific structural unit into a target molecule.

Academic Rationale for Investigating this compound

The academic and industrial interest in this compound stems from its status as a bifunctional molecule, combining two highly useful chemical motifs. It possesses a stable, yet modifiable, benzoate ester core and a reactive bromoethyl group. This dual functionality makes it an exceptionally valuable intermediate in organic synthesis.

The ester group can be carried through multiple synthetic steps as a stable protecting group or be transformed into a carboxylic acid, alcohol, or aldehyde as needed. Simultaneously, the bromoethyl group provides a reliable site for nucleophilic substitution, allowing for the facile attachment of the molecule to other complex fragments. This makes it a key building block in the synthesis of a variety of target structures, including polymers and pharmaceutical agents, such as local anesthetics. The ability to perform diverse chemical operations at two distinct sites on the molecule provides the synthetic chemist with significant strategic advantages, justifying its continued investigation and application in research.

Compound Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 20099-90-5C₁₀H₁₁BrO₂259.10Bromoethyl group allows for Sₙ2 alkylation reactions.
Methyl 4-(bromomethyl)benzoate (B8499459)2417-72-3C₉H₉BrO₂229.07Benzylic bromide, more reactive than the bromoethyl analogue due to proximity to the ring and less steric hindrance. sigmaaldrich.com
Methyl 4-bromobenzoate619-42-1C₈H₇BrO₂215.04Aryl bromide, less reactive in nucleophilic substitution but useful in cross-coupling reactions. chemicalbook.comresearchgate.net
Methyl 2-bromobenzoate610-94-6C₈H₇BrO₂215.04Ortho-substituted aryl bromide, with potential for steric and electronic effects from the adjacent ester group. nist.gov

Addressing Gaps in Synthetic Methodology for β-Bromoethyl Benzoates

The synthesis of β-bromoethyl benzoates and related structures often involves multi-step processes and specific reagents to achieve the desired outcome while avoiding unwanted side reactions. A common strategy involves the bromination of a precursor molecule. For instance, the synthesis of a structurally related compound, methyl 4-bromo-2-(bromomethyl)benzoate, is achieved by reacting methyl 4-bromo-2-methylbenzoate with N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). guidechem.comchemicalbook.com This type of reaction, known as radical bromination, is selective for the benzylic position.

However, the choice of brominating agent is critical; while elemental bromine can be used, it is highly reactive and can lead to multiple by-products, complicating purification. guidechem.com N-Bromosuccinimide is often preferred for its milder reactivity, though it may require specific conditions like reflux temperatures to achieve a good conversion rate. guidechem.com

Another synthetic approach starts from a different precursor, such as converting a hydroxyl group to a bromide. The synthesis of 2-(2-bromoethyl)benzoic acid methyl ester, for example, can begin with 2-formyl benzoic acid methylester. google.com This undergoes a reaction to form an intermediate, 2-(2-hydroxyethyl)benzoic acid methyl ester, which is then converted to the final bromo-ester product using reagents like triphenylphosphine (B44618) and carbon tetrabromide. google.com These multi-step syntheses highlight the need for robust and efficient methodologies to access these valuable building blocks.

Table 1: Example Synthesis of a Brominated Benzoate Ester

Starting MaterialReagentsSolventConditionsProductYieldReference
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)Stirred at 85 °C for 2 hoursMethyl 4-bromo-2-(bromomethyl)benzoate97% chemicalbook.com
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)Refluxed under nitrogen for 2 hoursMethyl 4-bromo-2-(bromomethyl)benzoate90%

Exploration of Unique Steric and Electronic Environments

The reactivity and stability of molecules like this compound are governed by a combination of steric and electronic effects. differencebetween.comncert.nic.in Electronic effects describe the influence of bonding electrons on a molecule's structure and reactivity, while steric effects arise from non-bonding interactions and the spatial arrangement of atoms. differencebetween.comchemrxiv.orgnih.gov

Electronic Effects: In this compound, the ester group (-COOCH₃) is an electron-withdrawing group. It reduces the electron density of the benzene ring through resonance and inductive effects. ncert.nic.in The bromoethyl group also contributes to the electronic environment. The bromine atom is highly electronegative, creating a dipole moment and making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The para-substitution pattern on the benzene ring allows for efficient delocalization of electronic effects across the aromatic system.

Steric Effects: Steric effects relate to the spatial bulk of the substituent groups, which can hinder the approach of reactants. ncert.nic.innih.gov In this compound, the substituents are at the 1 and 4 positions of the benzene ring, which is the least sterically crowded arrangement compared to ortho or meta isomers. chemrxiv.orgnih.gov This positioning minimizes steric hindrance around the aromatic ring itself. However, the 2-bromoethyl group possesses its own steric bulk that can influence the reactivity at the bromine-bearing carbon. The approach of a nucleophile to this carbon atom can be affected by the size and conformation of the attacking species and the ethyl chain. These combined electronic and steric properties make the compound a versatile intermediate, allowing for controlled chemical modifications.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 136333-97-6 chemicalbook.com
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 259.10 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B179108 Methyl 4-(2-bromoethyl)benzoate CAS No. 136333-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNUQHJWFIPTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442144
Record name Methyl 4-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136333-97-6
Record name Methyl 4-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Route Design for Methyl 4 2 Bromoethyl Benzoate

Precursor Synthesis and Functional Group Introduction Strategies

The effective synthesis of Methyl 4-(2-bromoethyl)benzoate hinges on the strategic formation of its key precursors and the carefully planned introduction of its defining functional groups—the ester and the bromoethyl side-chain. The two principal methodologies explored are the side-chain bromination of a suitable methyl benzoate (B1203000) precursor and the direct esterification of a brominated benzoic acid derivative.

One major pathway involves the functionalization of a methyl benzoate precursor, specifically methyl 4-methylbenzoate (also known as methyl p-toluate). This approach focuses on the selective bromination of the benzylic methyl group to form methyl 4-(bromomethyl)benzoate (B8499459). This product is a crucial intermediate which can, in subsequent steps not covered by this outline, be converted to the target compound. The key to this strategy is the selective activation of the C-H bonds at the benzylic position, which are weaker and more susceptible to radical abstraction than the C-H bonds of the aromatic ring.

Radical bromination is a cornerstone technique for converting benzylic methyl groups into bromomethyl groups. The most widely used reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals and elemental bromine during the reaction, which minimizes competitive and undesirable side reactions such as addition to the aromatic ring. masterorganicchemistry.com The reaction is initiated by a radical initiator, which decomposes upon heating or UV irradiation to generate radicals that start a chain reaction. youtube.com

Commonly used radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride (CCl₄) being a traditional choice, although its use has declined due to toxicity and environmental concerns. guidechem.comchemicalbook.comgoogle.com The process, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism involving the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical, which then reacts with bromine. masterorganicchemistry.comyoutube.com

Research has established various conditions to optimize the synthesis of the key intermediate, methyl 4-(bromomethyl)benzoate.

PrecursorBrominating AgentInitiatorSolventConditionsYieldSource
Methyl 4-methylbenzoateN-Bromosuccinimide (NBS)AIBNCarbon Tetrachloride (CCl₄)Reflux, 7 hoursNot specified guidechem.com
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)Reflux, 2 hours90%
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)85°C, 2 hours97% chemicalbook.com

Achieving high selectivity is critical in the bromination of substituted toluenes to prevent the formation of unwanted isomers, such as products of ring bromination or multiple side-chain brominations (e.g., dibromomethyl derivatives). The use of N-Bromosuccinimide (NBS) is in itself a key strategy for ensuring benzylic selectivity. masterorganicchemistry.com Unlike reactions with higher concentrations of Br₂, NBS favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

The choice of solvent can also influence selectivity. While carbon tetrachloride has been historically prevalent, alternative solvents have been explored to improve reaction outcomes and safety. google.comgoogle.com For instance, solvents like methyl acetate (B1210297) or ethyl acetate can be used, sometimes offering better control and avoiding the issues associated with halogenated solvents. google.comgoogle.com The reaction conditions, including the molar ratio of reactants and the choice of initiator, are carefully controlled to favor the formation of the mono-brominated product and minimize over-bromination. For example, using a molar ratio of the methyl benzoate precursor to NBS of approximately 1:1 to 1:1.2 is common practice. google.com

An alternative and more direct synthetic route involves the esterification of a benzoic acid that already possesses the desired bromoethyl side chain, namely 4-(2-bromoethyl)benzoic acid. This strategy isolates the ester formation as the final key step, avoiding the handling of brominating agents in the presence of the ester functionality, which could potentially lead to side reactions under certain conditions.

The most common method for converting a carboxylic acid to its corresponding methyl ester is Fischer-Speier esterification. This reaction involves heating the carboxylic acid, in this case, 4-(2-bromoethyl)benzoic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst. tcu.edu Concentrated sulfuric acid (H₂SO₄) is a typical catalyst, though others like p-toluenesulfonic acid can also be used. rsc.orggoogle.com

The reaction is an equilibrium process. tcu.edu To drive the equilibrium towards the product (the methyl ester), a large excess of the alcohol (methanol) is used. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the target ester, this compound.

Carboxylic Acid TypeAlcoholCatalystGeneral ConditionsKey PrincipleSource
Substituted Benzoic AcidsMethanolSulfuric Acid (H₂SO₄)Heat at refluxUse of excess alcohol to shift equilibrium tcu.edugoogle.com
Substituted Benzoic AcidsMethanolToluene-p-sulfonic acidVarying temperatures (e.g., 60°C)Kinetic studies to determine rate coefficients rsc.org

For substrates that may be sensitive to the harsh conditions of strong acid and heat, milder esterification methods are available. Diazomethane (B1218177) (CH₂N₂) is a highly efficient reagent for converting carboxylic acids into methyl esters at room temperature. masterorganicchemistry.comlibretexts.org The reaction is rapid, clean, and produces nitrogen gas (N₂) as the only byproduct, which drives the reaction to completion. youtube.com

The mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane. libretexts.orgyoutube.com This generates a carboxylate anion and a methyldiazonium cation (CH₃N₂⁺). The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, displacing the exceptionally stable N₂ molecule as a leaving group. masterorganicchemistry.com

Despite its efficiency, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. masterorganicchemistry.com A safer, though related, alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which can be used in the presence of methanol to achieve the same transformation with reduced risk.

Multi-Step Synthetic Pathways

The synthesis of this compound is typically achieved through multi-step pathways that allow for the precise construction of the target molecule from readily available precursors. These routes are designed to build the molecule's core structure and introduce the required functional groups in a controlled manner.

Conversion of Carboxylic Acids to Esters via Acid Chlorides

One of the most direct routes to this compound begins with the corresponding carboxylic acid, 4-(2-bromoethyl)benzoic acid, which is commercially available oakwoodchemical.com. This pathway involves a classic two-step esterification process.

First, the carboxylic acid is converted into a more reactive intermediate, an acid chloride. This is typically achieved by treating 4-(2-bromoethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The second step involves the reaction of the newly formed 4-(2-bromoethyl)benzoyl chloride with methanol. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic oxygen of methanol, leading to the formation of the methyl ester, this compound, and liberating hydrogen chloride as a byproduct.

Table 1: Synthetic Route via Acid Chloride

Step Reactant Reagent(s) Intermediate/Product Purpose
1 4-(2-bromoethyl)benzoic acid Thionyl chloride (SOCl₂) 4-(2-bromoethyl)benzoyl chloride Activation of the carboxylic acid
Transformations from Aldehyde or Vinyl Precursors

An alternative and more versatile approach involves constructing the bromoethyl side chain from simpler functional groups like an aldehyde or a vinyl group. A well-documented patent for the synthesis of the ortho-isomer provides a logical framework for producing the para-isomer, this compound google.com.

This synthetic route can commence with methyl 4-formylbenzoate (B8722198) chemicalbook.com. The key transformations are outlined below:

Vinyl Group Formation: The aldehyde group is first converted into a vinyl group. This is commonly achieved through a Wittig reaction, where methyl 4-formylbenzoate reacts with a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide) in the presence of a strong base to yield methyl 4-vinylbenzoate google.com.

Alcohol Formation: The terminal double bond of methyl 4-vinylbenzoate is then converted into a primary alcohol. A standard method for this is hydroboration-oxidation. The vinyl compound reacts with a borane (B79455) complex (e.g., borane-dimethyl sulfide), followed by oxidation with hydrogen peroxide and sodium hydroxide. This sequence results in the anti-Markovnikov addition of water across the double bond, selectively forming methyl 4-(2-hydroxyethyl)benzoate google.comnih.gov.

Bromination: The final step is the conversion of the primary alcohol into the target alkyl bromide. This is accomplished by treating methyl 4-(2-hydroxyethyl)benzoate with a brominating agent. Reagents such as triphenylphosphine (B44618) and carbon tetrabromide are effective for this transformation, yielding this compound google.com.

Table 2: Synthetic Route from an Aldehyde Precursor

Step Reactant Reagent(s) Intermediate/Product Purpose
1 Methyl 4-formylbenzoate Methyltriphenylphosphonium bromide, Base Methyl 4-vinylbenzoate Carbonyl-to-alkene conversion
2 Methyl 4-vinylbenzoate 1. Borane complex2. H₂O₂, NaOH Methyl 4-(2-hydroxyethyl)benzoate Anti-Markovnikov hydroxylation

Stereochemical Control in Synthetic Approaches

Stereochemical control is a critical aspect of modern organic synthesis, ensuring that molecules are formed with the correct three-dimensional arrangement.

Strategies for Regioselective Bromination

Regioselectivity refers to the control of which position on a molecule reacts. In the synthesis of this compound, the primary challenge is to introduce a bromine atom specifically at the terminal position of the ethyl side chain without causing unwanted reactions, such as bromination of the aromatic ring or the benzylic position.

The most effective and highly regioselective strategy is the functional group conversion of an alcohol. The synthesis starts with a precursor that already contains the hydroxyethyl (B10761427) group, namely methyl 4-(2-hydroxyethyl)benzoate nih.gov. The hydroxyl group is then selectively replaced by a bromine atom. This approach avoids the potential side reactions associated with the free-radical bromination of a precursor like methyl 4-ethylbenzoate, which would likely yield a mixture of products. The conversion of the primary alcohol to a bromide is a reliable and high-yielding reaction that leaves the aromatic ring and the ester group unaffected google.com.

Table 3: Common Reagents for Regioselective Bromination of Alcohols

Reagent Description
Phosphorus tribromide (PBr₃) A classic reagent for converting primary and secondary alcohols to alkyl bromides.
Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) The Appel reaction; a mild method for converting alcohols to alkyl bromides.

Enantioselective Synthesis Considerations, if applicable

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. This compound is an achiral molecule, meaning it is superimposable on its mirror image and does not have any stereocenters. Consequently, considerations of enantioselective synthesis are not applicable to this compound.

Advanced Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Subsequently, its structure and purity must be confirmed using analytical methods.

Common purification techniques for aromatic esters like this compound include a sequence of steps. An initial work-up often involves washing the organic reaction mixture with an aqueous solution, such as sodium hydrogencarbonate, to neutralize and remove any acidic impurities youtube.com. This is typically followed by liquid-liquid extraction to isolate the product in an organic solvent wikipedia.org. For a high degree of purity, column chromatography over silica (B1680970) gel is a standard and effective method chemicalbook.com. Recrystallization from a suitable solvent can also be employed to obtain a crystalline solid product wikipedia.orgysu.edu.

The structural identity and purity of the final product are confirmed using a combination of spectroscopic techniques semanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR confirm the connectivity of atoms.

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~7.95 Doublet 2 aromatic protons (ortho to ester)
¹H ~7.40 Doublet 2 aromatic protons (ortho to ethyl)
¹H ~3.90 Singlet 3 protons of the methyl ester (–OCH₃)
¹H ~3.65 Triplet 2 protons of the methylene (B1212753) group (–CH₂Br)
¹H ~3.20 Triplet 2 protons of the methylene group (–Ar–CH₂)
¹³C ~166 Singlet Carbonyl carbon (C=O)
¹³C ~145 Singlet Aromatic carbon (C-CH₂CH₂Br)
¹³C ~130 Singlet Aromatic carbon (C-COOCH₃)
¹³C ~129.5 Singlet 2 Aromatic carbons (CH, ortho to ester)
¹³C ~129 Singlet 2 Aromatic carbons (CH, ortho to ethyl)
¹³C ~52 Singlet Methyl ester carbon (–OCH₃)
¹³C ~38 Singlet Methylene carbon (–Ar–CH₂)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, strong characteristic absorption bands would be expected for the ester carbonyl (C=O) stretch at approximately 1720 cm⁻¹ and the C-Br bond stretch around 600-700 cm⁻¹ semanticscholar.org.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, mass spectrometry would show the molecular ion peak and, crucially, a characteristic isotopic pattern due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Chromatographic Methods (e.g., LC-MS, GC)

Chromatographic techniques are essential for separating the target compound from the reaction mixture and quantifying its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique is well-suited for the analysis of this compound. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) setup, can effectively separate the compound. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com The eluting compound is then directed into a mass spectrometer, which provides mass information, confirming the molecular weight of the compound and offering further structural clues through fragmentation patterns. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC): GC is another valuable tool for assessing the purity of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column, with components separating based on their boiling points and interactions with the stationary phase. The resulting chromatogram indicates the presence of any residual starting materials or by-products, allowing for a quantitative assessment of purity.

Spectroscopic Validation (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming that the desired chemical transformations have occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of this compound is expected to show distinct signals: two doublets in the aromatic region (typically between 7.2 and 8.0 ppm) corresponding to the para-substituted benzene (B151609) ring, a singlet for the methyl ester protons (-COOCH₃) at around 3.9 ppm, and two triplets for the ethyl chain protons. prepchem.com The methylene group attached to the bromine (-CH₂Br) would appear further downfield than the methylene group attached to the aromatic ring (-Ar-CH₂) due to the deshielding effect of the bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a strong absorption band around 1705-1720 cm⁻¹ due to the C=O stretching of the ester group. prepchem.com Other significant peaks would include C-O stretching vibrations for the ester, C=C stretching from the aromatic ring, and a characteristic C-Br stretching absorption at lower wavenumbers. prepchem.com

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS or LC-MS), MS confirms the molecular weight of the compound. A key feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For this compound (C₁₀H₁₁BrO₂), this would result in peaks around m/z 242 and 244. Fragmentation patterns, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire bromoethyl side chain, provide additional structural evidence.

Chemical Reactivity and Reaction Mechanisms of Methyl 4 2 Bromoethyl Benzoate

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl group of methyl 4-(2-bromoethyl)benzoate is the primary site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles, leading to the formation of a wide range of functionalized derivatives.

SN2 Reaction Mechanisms with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound readily undergoes SN2 (bimolecular nucleophilic substitution) reactions. In this concerted mechanism, a nucleophile attacks the carbon atom bonded to the bromine, and simultaneously, the bromide ion departs. This process results in an inversion of stereochemistry at the reaction center, although in this specific achiral molecule, it does not lead to a change in optical activity.

The reactivity of the bromoethyl moiety makes it a useful electrophilic alkylating agent. Nucleophiles such as amines, thiols, and alkoxides can effectively replace the bromine atom. For instance, reactions with amines lead to the formation of secondary or tertiary amines, depending on the nature of the amine used. Similarly, thiols react to form thioethers, and alkoxides yield ethers. The SN2 pathway is favored due to the primary nature of the alkyl halide, which minimizes steric hindrance. khanacademy.org

Considerations of Leaving Group Effects and Steric Hindrance

The efficiency of the SN2 reaction is significantly influenced by the nature of the leaving group and steric factors. Bromine is an effective leaving group because the bromide ion is a weak base and can stabilize the negative charge. libretexts.org The ability of the leaving group to depart is a critical factor in the rate of substitution reactions. nih.gov

Steric hindrance around the electrophilic carbon can impede the approach of the nucleophile, thereby slowing down the reaction rate. spcmc.ac.inlibretexts.org In the case of this compound, the primary nature of the bromoethyl group means there is relatively low steric hindrance at the reaction site, favoring the SN2 mechanism. masterorganicchemistry.com However, the presence of the benzoate (B1203000) group, while electronically activating, can introduce some steric bulk that may affect the reaction rate compared to simpler alkyl halides. Comparative studies with methyl 4-(bromomethyl)benzoate (B8499459), which has a shorter alkyl chain, show that the latter exhibits higher SN2 reactivity due to reduced steric hindrance.

Formation of Ethers, Amines, and Other Functionalized Derivatives

The susceptibility of this compound to nucleophilic attack allows for the synthesis of a variety of functionalized derivatives.

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) results in the formation of ethers. For example, reacting this compound with sodium methoxide (B1231860) would yield methyl 4-(2-methoxyethyl)benzoate.

Amines: Amines, acting as nucleophiles, can displace the bromide to form the corresponding substituted amines. For instance, reaction with ammonia (B1221849) would yield the primary amine, while reaction with a primary amine would lead to a secondary amine.

Other Derivatives: Other nucleophiles can also be employed to introduce different functionalities. For example, reaction with sodium cyanide can introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. tsijournals.com Similarly, reaction with sodium azide (B81097) produces an azide derivative, which can be reduced to a primary amine.

Reactions Involving the Ester Functional Group

The ester group in this compound also participates in characteristic reactions, such as transesterification and reduction.

Transesterification Reactions for Alkoxy Group Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of ethyl 4-(2-bromoethyl)benzoate and methanol (B129727). This reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing one of the products (e.g., methanol) as it is formed.

Reduction of the Ester to Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). rsc.org

For example, treatment with LiAlH₄ in a suitable solvent like dry ether will reduce the methyl ester to a hydroxymethyl group, yielding [4-(2-bromoethyl)phenyl]methanol. rsc.org It is important to note that LiAlH₄ is a strong reducing agent and can also potentially react with the bromoethyl group. Therefore, careful control of reaction conditions is necessary to achieve selective reduction of the ester. rsc.org DIBAL-H can be a more selective reducing agent, allowing for the reduction of the ester to the alcohol at low temperatures while leaving the bromoethyl group intact. rsc.org

Decarbonylative Transformations of Aromatic Esters

Decarbonylative transformations of aromatic esters represent a novel synthetic strategy, offering an alternative to traditional nucleophilic acyl substitution by utilizing the carbonyl group as a leaving group. nih.govacs.orgresearchgate.net This process is typically catalyzed by transition metals, such as nickel or palladium, and commences with the oxidative addition of the C(acyl)–O bond to the metal center. nih.govacs.org

Although direct studies on this compound are not prevalent, the reactivity of aromatic esters in general provides a framework for understanding its potential transformations. Research groups have successfully demonstrated various nickel-catalyzed decarbonylative couplings, including Suzuki-Miyaura type reactions with organoboron compounds, C-H arylation of azoles, and C-P bond formation with phosphine (B1218219) oxides. nih.govubc.caacs.org The general mechanism involves:

Oxidative addition of the ester's C(acyl)–O bond to a low-valent metal complex (e.g., Ni(0)). nih.gov

Migration of the carbonyl group to the metal center. nih.gov

Reaction with a nucleophile, such as an organoboron compound or an azole. nih.gov

Reductive elimination to form the new C-C or C-heteroatom bond. nih.gov

Extrusion of carbon monoxide (CO) to regenerate the active catalyst. nih.gov

For instance, nickel-catalyzed decarbonylative coupling of aromatic esters with organoboron compounds has been shown to produce biaryls in good to excellent yields. nih.gov Similarly, palladium and copper co-catalyzed decarbonylative coupling of aromatic esters with terminal alkynes yields arylalkynes. oup.com These methodologies highlight the potential for the ester group in this compound to be replaced, opening avenues for diverse functionalization, provided the bromoethyl group does not interfere or can be strategically utilized in subsequent steps. nih.govoup.com

Cross-Coupling Reactions and Organometallic Chemistry

The presence of a bromoethyl group and a methyl ester on an aromatic ring makes this compound a versatile substrate for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Aminocarbonylation)

Palladium catalysts are highly effective for a range of cross-coupling reactions. While specific examples for this compound are not extensively documented, the reactivity of similar benzylic halides and aryl esters is well-established.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. In the context of this compound, the bromoethyl group could potentially undergo Suzuki-Miyaura coupling. However, the ester functionality can also participate in decarbonylative Suzuki-Miyaura reactions, as mentioned previously. nih.govubc.ca The choice of catalyst and reaction conditions would be crucial in determining which functional group reacts.

Aminocarbonylation: This process introduces an amide functional group and is a powerful tool in the synthesis of pharmaceuticals and other fine chemicals. nih.govorganic-chemistry.orgresearchgate.net The aminocarbonylation of benzylic halides, such as the bromoethyl group in the target molecule, can be challenging due to competing alkylation reactions. organic-chemistry.org However, recent studies have developed efficient palladium-catalyzed methods for the aminocarbonylation of benzyl (B1604629) chlorides to produce 2-arylacetamides under mild conditions. organic-chemistry.org The mechanism for the aminocarbonylation of aryl halides, which could be relevant for transformations involving the aromatic ring, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion and subsequent reaction with an amine. nih.govacs.orgnih.govosti.govresearchgate.net The rate-limiting step is often the oxidative addition of the haloarene to the palladium(0) species. nih.govacs.orgnih.govosti.gov

The following table summarizes representative conditions for palladium-catalyzed aminocarbonylation of related substrates:

Catalyst SystemLigandBaseSolventTemperaturePressure (CO)Substrate TypeProductRef
Pd(OAc)₂ / DPEPhosDPEPhosN,N-diisopropylethylamineToluene70°C50 psiBenzyl chlorides2-Arylacetamides organic-chemistry.org
Pd(TFA)₂ / dpppdppp----Aryl halidesAromatic esters organic-chemistry.org
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF100°Cex situAryl iodidesAcyl amidines

Exploration of Other Transition Metal Catalysis (e.g., Ruthenium)

Ruthenium catalysts have emerged as powerful alternatives for various C-C and C-H bond functionalization reactions. bohrium.comresearchgate.netmdpi.com Ruthenium(II) catalysts have been successfully employed in the direct arylation of benzylic amines with aryl halides and the alkylation of arenes. acs.orgresearchgate.net For a molecule like this compound, a ruthenium-catalyzed reaction could potentially target the C-H bonds on the aromatic ring or involve the bromoethyl group.

For instance, ruthenium-catalyzed C-C arylations have been demonstrated with aryl halides, showing tolerance for a variety of functional groups. bohrium.com Mechanistic studies suggest an organometallic pathway involving C-C bond cleavage. bohrium.com Furthermore, ruthenium has been used for the arylation of aromatic nitriles and carboxylic acids. mdpi.com A notable application is the photocatalytic aerobic oxidation of benzyl halides to carbonyl compounds using Ru(bpy)₃Cl₂ as a photocatalyst, which could be a potential transformation for the bromoethyl group. organic-chemistry.org

Oxidation and Reduction Processes

The functional groups of this compound are susceptible to both oxidation and reduction, allowing for further synthetic modifications.

Aerobic Oxidation of Benzylic Halides

The oxidation of benzylic halides to the corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. tandfonline.comtandfonline.com The bromoethyl group in this compound is a benzylic halide and can be oxidized to an acetyl group. Aerobic oxidation methods, which use molecular oxygen as the oxidant, are environmentally benign alternatives to traditional methods. tandfonline.comtandfonline.com

A notable system for this transformation involves using TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) and potassium nitrite (B80452) (KNO₂) as catalysts in aqueous media. tandfonline.comtandfonline.com This method has been shown to successfully oxidize various benzylic halides to their corresponding carbonyl compounds in good to excellent yields. tandfonline.comtandfonline.com Benzyl bromides are generally more reactive than benzyl chlorides in this system. tandfonline.comtandfonline.com Another approach utilizes natural sunlight and air for the oxidation of α-aryl halogen derivatives, employing Ru(bpy)₃Cl₂ as a photocatalyst and a pyridine (B92270) derivative as an organocatalyst. organic-chemistry.org

The following table shows examples of aerobic oxidation of benzylic halides:

Catalyst SystemOxidantSolventSubstrateProductYieldRef
TEMPO / KNO₂O₂WaterBenzyl halidesAldehydes/KetonesGood to Excellent tandfonline.comtandfonline.com
Ru(bpy)₃Cl₂ / 4-methoxypyridineAir (O₂)DMAα-Aryl halogen derivativesα-Aryl carbonyl compoundsUp to 82% organic-chemistry.org
Chromium complexesO₂WaterBenzyl bromide derivativesBenzaldehyde derivativesModerate to Excellent iau.ir

Dehalogenation Strategies (e.g., Phosphonic Acid Systems)

Dehalogenation of the bromoethyl group would yield Methyl 4-ethylbenzoate. Various methods exist for the dehalogenation of alkyl halides. A practical and environmentally friendly approach involves the use of a phosphonic acid (H₃PO₃) and iodine (I₂) system. nih.govrsc.orgnih.govrsc.org This metal-free method has been successfully applied to the dehalogenation of various benzyl chlorides, bromides, and iodides. nih.govrsc.orgnih.gov The reaction is typically carried out by heating the benzyl halide with H₃PO₃ and a catalytic amount of I₂ in a suitable solvent like benzene (B151609) or 1,2-dichloroethane. nih.govresearchgate.net

Interestingly, in the absence of iodine, the H₃PO₃ system can mediate the electrophilic substitution of benzyl halides with electron-rich arenes to form diarylmethanes. nih.govrsc.orgnih.gov This highlights the tunable reactivity of this system based on the reaction components.

Hydrogenolysis at the Benzylic Position

The term "benzylic position" refers to the carbon atom directly attached to a benzene ring. In the case of this compound, the bromine atom is situated on the β-carbon of the ethyl chain, not the α-benzylic carbon. Therefore, the primary hydrogenolysis reaction is a hydrodebromination—the cleavage of the carbon-bromine (C-Br) bond—rather than a cleavage at the benzylic C-C bond. This C-Br bond is activated towards cleavage by the presence of the neighboring phenyl ring.

The reaction typically proceeds via catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst, most commonly palladium on carbon (Pd/C). The mechanism involves the oxidative addition of the C-Br bond to the surface of the metal catalyst, followed by reaction with hydrogen to cleave the bond and replace the bromine atom with a hydrogen atom, yielding Methyl 4-ethylbenzoate.

While direct studies on the hydrogenolysis of this compound are not prevalent, the reactivity can be inferred from related benzylic and secondary bromides. For instance, the hydrodebromination of benzylic bromides has been demonstrated using water as the hydrogen source catalyzed by a rhodium-porphyrin complex at high temperatures. rsc.org A study showed that ethyl (4-bromomethyl)benzoate, a true benzylic bromide, could be converted to ethyl 4-methylbenzoate. rsc.org Similarly, 2-(1-bromoethyl)naphthalene, a secondary bromide, was reduced to 2-ethylnaphthalene. rsc.org These examples suggest that the C-Br bond in this compound is susceptible to hydrogenolytic cleavage under appropriate catalytic conditions.

Table 1: Examples of Hydrodebromination of Related Bromo Compounds rsc.org
SubstrateProduct(s)YieldConditions
Ethyl (4-Bromomethyl)benzoateEthyl 4-methylbenzoate, 4-methylbenzoic acid38% (ester), 25% (acid)Rh catalyst, 200 °C, 48 h
2-(1-Bromoethyl)naphthalene2-ethylnaphthalene, 2-vinylnaphthalene57% (ethyl), 7% (vinyl)Rh catalyst, 200 °C, 14 h
4-Phenyl-benzyl Bromide4-methyl-1,1'-biphenyl70%Rh catalyst, 200 °C, 48 h

Cyclization Reactions and Macrocyclization Strategies

The bifunctional nature of this compound, possessing both a reactive bromoethyl group and a modifiable methyl ester, makes it a valuable precursor in cyclization reactions, particularly for the synthesis of macrocycles.

Intramolecular Cyclization: Electrochemical reduction of related isomers like methyl 2-bromomethylbenzoate (B8278923) has been shown to generate carbanion intermediates that undergo intramolecular cyclization. researchgate.net In the case of the ortho-isomer, the benzylic carbanion attacks the ester carbonyl to form phthalide. researchgate.net While a similar direct intramolecular cyclization for the para-isomer, this compound, is geometrically unfavorable, the principle of using the bromoethyl group as an electrophilic handle in cyclizations is well-established.

Macrocyclization Strategies: A significant application is in the construction of peptide-based macrocycles, which are of interest for developing drugs against difficult targets. nih.gov In these strategies, the bromoethyl group serves as an electrophilic anchor to react with a nucleophilic side chain of an amino acid within a linear peptide precursor.

One common strategy involves "thioether stapling," where the bromoethyl group alkylates the thiol side chain of a cysteine residue. nih.govqyaobio.com This forms a stable thioether bond, creating a cyclic structure. The reaction between an O-[2-bromoethyl]-tyrosine residue and a cysteine thiol is one such example of forming a thioether bridge in a peptide. qyaobio.com The synthesis of macrocyclic organo-peptide hybrids often employs similar building blocks, such as methyl 4-(bromomethyl)benzoate, to link to peptide sequences. nih.govrochester.edu For instance, the alkylation of a cysteine thiol with a bromomethyl benzoic acid derivative is a key step in synthesizing macrocycles like cyclothialidine (B1669526) analogues. nih.gov

In such a strategy using this compound, the bromoethyl group would react with a nucleophile (e.g., Cys, Lys) on the peptide chain. Subsequently, the methyl ester could be hydrolyzed to a carboxylic acid, which can then be coupled with an N-terminal amine to complete the head-to-tail macrocyclization. This approach leverages the compound as a versatile linker to rigidify peptide structures.

Table 2: Macrocyclization Strategies Using Bromo-Aromatic Linkers
StrategyBromo-Aromatic Reagent TypeNucleophileResulting LinkageReference
Thioether StaplingO-[2-bromoethyl]-tyrosineCysteine thiolThioether qyaobio.com
Hybrid Organo-Peptide Macrocyclespara-(bromomethyl)benzoateAzide/Hydrazide PrecursorsTriazole/Hydrazide nih.gov
Cyclothialidine Analogue Synthesis2-(bromomethyl)benzoate derivativeCysteine thiolThioether nih.gov
Aminothiol-Mediated CyclizationDerivative of 3-amino-4-methyl-benzoate (via benzylic bromination)Internal aminothiol (B82208) moietyMacrolactam rochester.edu

Radical Reactions Involving the Bromoethyl Group

The carbon-bromine bond in the bromoethyl group of this compound can undergo homolytic cleavage under radical conditions to generate a primary alkyl radical. This reactive intermediate can then participate in various transformations.

Radical Reduction (Hydrodebromination): The C-Br bond can be reduced to a C-H bond via a radical chain mechanism. This typically requires a radical initiator, such as triethylborane (B153662) (Et₃B) or AIBN, and a hydrogen atom donor. Research on novel water-soluble organosilanes has demonstrated their effectiveness in the radical reduction of alkyl bromides. oup.com In a study, 2-bromoethyl phenyl ether, a compound structurally similar to the reactive portion of this compound, was successfully reduced to ethyl phenyl ether in good yields using various diarylsilanes in the presence of triethylborane under aerobic conditions. oup.com The reaction proceeds via the generation of an ethyl radical from the silane (B1218182) and initiator, which then abstracts the bromine atom from the substrate. The resulting phenyl-substituted ethyl radical then abstracts a hydrogen atom from the organosilane to yield the reduced product and propagate the radical chain. oup.com

Table 3: Radical Reduction of 2-Bromoethyl Phenyl Ether with Organosilanes oup.com
Organosilane ReductantSolventYield of Ethyl Phenyl Ether
Bis{4-[2-(2-methoxyethoxy)ethoxy]phenyl}silaneEthanol/Water mix60-70%
Diarylsilane derivativesEthanolGood yields

Radical Cyclization: If the molecule contains an appropriately positioned radical acceptor (such as a double or triple bond), the radical generated on the ethyl group can undergo an intramolecular cyclization reaction. While direct examples involving this compound are specific, the principle is demonstrated in other systems. For example, the radical cyclization of potassium 7-bromo-2-heptenoate, initiated by water-soluble organosilanes, yields cyclopentylacetic acid, showcasing an efficient 5-exo-trig cyclization. oup.com This suggests that a suitably modified derivative of this compound could be used in radical cascade reactions to build complex cyclic structures.

Derivatization Strategies for Advanced Materials and Molecular Architectures

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The strategic importance of methyl 4-(2-bromoethyl)benzoate in medicinal chemistry is underscored by its role as a key intermediate in the synthesis of various therapeutic agents. Its ability to introduce a phenylethyl group into a molecule is a common tactic in drug design to modulate properties such as potency, selectivity, and pharmacokinetics.

This compound is utilized in the synthesis of compounds with potential anti-HIV activity. lookchem.comsarex.comchemicalbook.comsmolecule.com Although the search results frequently mention "methyl 4-(bromomethyl)benzoate" in this context, the underlying principle of using a bromoalkylated benzoate (B1203000) as a precursor for anti-HIV agents is established. lookchem.comsarex.comchemicalbook.comnih.gov The bromoethyl moiety allows for the introduction of a linker that can connect different pharmacophoric elements necessary for antiviral activity. nih.gov For instance, it can be used to synthesize inhibitors of HIV-1 virion infectivity factor (Vif), a crucial protein for viral replication. nih.gov The synthesis often involves the SN2 displacement of the bromide by a nucleophile, such as a phenol, to form an ether linkage, creating a larger molecule designed to interact with viral targets. nih.gov

This compound is a valuable intermediate in the creation of various enzyme inhibitors. It has been used in the synthesis of aldose reductase inhibitors, which are relevant in the management of diabetic complications. lookchem.comsarex.comchemicalbook.com While some sources point to "methyl 4-(bromomethyl)benzoate" for this application, the general utility of such bromoalkylated benzoates is highlighted. lookchem.comsarex.comchemicalbook.com

Furthermore, this compound is implicated in the synthesis of histone deacetylase 6 (HDAC6) inhibitors. unisi.ittandfonline.commdpi.commdpi.comnih.govacs.orgnih.govtandfonline.com HDAC6 inhibitors are a promising class of drugs for the treatment of cancer and neurodegenerative diseases. tandfonline.commdpi.comnih.govnih.govtandfonline.com In these syntheses, the compound is often reacted with an amine or a similar nucleophile to introduce the 4-(methoxycarbonyl)phenethyl group into the final inhibitor structure. unisi.ittandfonline.commdpi.comnih.govnih.govtandfonline.com This part of the molecule typically serves as the "cap" group, which interacts with the surface of the enzyme. tandfonline.commdpi.comnih.gov

Table 1: Synthesis of Enzyme Inhibitors using this compound and its Analogs

Target EnzymeTherapeutic AreaRole of Benzoate Intermediate
Aldose ReductaseDiabetic ComplicationsPrecursor for inhibitor synthesis. lookchem.comsarex.comchemicalbook.com
HDAC6Cancer, Neurodegenerative DiseasesProvides the "cap" group for the inhibitor. unisi.ittandfonline.commdpi.commdpi.comnih.govacs.orgnih.govtandfonline.com

This compound and its structural analogs are employed in the development of novel antifungal and anti-inflammatory agents. In the synthesis of antifungal compounds, the bromoethyl group can be used to link the benzoate moiety to a heterocyclic core, a common feature in many antifungal drugs. ingentaconnect.comrsc.orglookchem.comresearchgate.netarabjchem.org For example, it can be used in the preparation of compounds targeting the α-aminoadipate pathway, which is essential for certain fungi. ingentaconnect.com The resulting molecules may inhibit fungal growth in a lysine-dependent manner. ingentaconnect.com

In the context of anti-inflammatory agents, the compound serves as a building block to create more complex molecules that can modulate inflammatory pathways. smolecule.com The synthesis may involve the reaction of the bromoethyl group with a suitable nucleophile to attach the benzoate scaffold to a pharmacophore known to have anti-inflammatory properties. smolecule.com

Research into new local anesthetics has utilized derivatives of this compound. rsc.orgrsc.orgnih.govresearchgate.net In a multi-step synthesis, the bromoethyl group of a related compound, 2-bromoethyl-4-(propylamino)benzoate, is reacted with various amines to produce a series of new benzoate compounds. rsc.orgrsc.orgnih.govresearchgate.net These target compounds have shown good local anesthetic effects in surface, infiltration, and block anesthesia tests. rsc.orgnih.gov The design of these molecules is often inspired by the structures of existing local anesthetics like tetracaine (B1683103) and pramocaine. nih.gov

The reactivity of this compound makes it a valuable tool for incorporating a phenethyl ester group into larger, more complex molecules during the drug discovery process. acs.orgnih.govnih.gov This can be seen in the synthesis of dihydropyrimidine (B8664642) α,γ-diketobutanoic acid derivatives targeting HIV integrase, where a related brominated spacer was used. nih.gov It is also used in the creation of dual-acting compounds, such as those targeting the adenosine (B11128) A2A receptor and histone deacetylase. acs.org The ability to easily link this fragment to various core structures allows for the systematic exploration of structure-activity relationships, a key aspect of modern drug discovery.

Applications in Polymer Chemistry and Material Science

Beyond its pharmaceutical applications, this compound is also utilized in the field of polymer chemistry and material science. It can function as a monomer or a cross-linking agent in the synthesis of new polymers. The ability of the bromoethyl group to participate in polymerization reactions, such as radical polymerization, allows for the creation of materials with customized properties. Polymers derived from this compound have been reported to exhibit enhanced mechanical and thermal properties, making them potentially suitable for various industrial applications.

Monomer in Copolycondensation Reactions

This compound, and more specifically its alkali salt derivatives, can function as AB-type monomers in thermal polycondensation reactions. In these reactions, the carboxylate group (A) of one monomer reacts with the bromoethyl group (B) of another, eliminating an alkali bromide salt to form an ester linkage in the polymer backbone.

A key study investigated the thermal polymerizations of alkali 4-(2-bromoethyl)benzoates, demonstrating that the reaction pathway is highly dependent on the alkali metal counter-cation. elsevierpure.com

Potassium Salt: Polymerization of the potassium salt at 200°C primarily results in a polycondensation reaction, yielding the polyester (B1180765) poly(oxycarbonyl-1,4-phenylene-ethylene) with high efficiency. elsevierpure.com

Sodium Salt: The reaction of the sodium salt at 220°C shows competing pathways. It produces both the polyester from polycondensation and 4-vinylbenzoic acid, which results from the elimination of hydrogen bromide. elsevierpure.com

Lithium Salt: In contrast, the lithium salt at 220°C predominantly undergoes an elimination reaction to form a vinyl group, which then participates in vinyl polymerization to produce poly(methyl 4-vinylbenzoate) after esterification. elsevierpure.com

This cation-dependent behavior highlights the tunability of the polymerization process, allowing for the selective synthesis of either polyesters through polycondensation or vinyl polymers through an elimination-polymerization pathway.

Table 1: Thermal Polymerization of Alkali 4-(2-bromoethyl)benzoates

Alkali Salt Reaction Temperature (°C) Primary Product(s) Polymerization Type Yield
Potassium 200 Poly(oxycarbonyl-1,4-phenylene-ethylene) Polycondensation 95%
Sodium 220 Polyester & 4-Vinylbenzoic Acid Polycondensation & Elimination 28% (Polyester), 9% (Acid)
Lithium 220 Poly(methyl 4-vinylbenzoate) Elimination & Vinyl Polymerization 54%

Data sourced from a study on the thermal polymerizations of alkali 4-(2-bromoethyl)benzoates. elsevierpure.com

Precursors for Liquid Crystals

While benzoic acid derivatives are fundamental components in the synthesis of calamitic (rod-shaped) liquid crystals, direct and specific examples of this compound being used as a precursor in this application are not prominent in the reviewed literature. mdpi.comnih.govcolorado.edu The synthesis of liquid crystals often involves esterification reactions to connect a rigid mesogenic core with flexible terminal chains. usm.myjocpr.com For instance, molecules like 4-(4-pentenyloxy)benzoic acid are coupled with various hydroquinone (B1673460) derivatives to create mesogens. mdpi.comnih.gov

Synthesis of Branched Polymers

The synthesis of branched and hyperbranched polymers often relies on monomers or initiators with specific functionalities. This compound is noted as being suitable for synthesizing branched polymers due to the reactivity of its bromoethyl group. This group can act as an initiation site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). acs.org

ATRP allows for the creation of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.netcmu.edu While studies extensively document the use of the closely related compound, methyl 4-(bromomethyl)benzoate (B8499459), as an ATRP initiator for monomers like styrene, the principle extends to this compound. researchgate.netnih.govcmu.edu The carbon-bromine bond in the ethyl group can be reversibly activated by a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers. By using a core molecule with multiple initiating sites derived from this compound, star-shaped or branched polymers can be synthesized.

Utilization in Supramolecular Chemistry and Self-Assembly

The structure of this compound makes it a useful building block for creating larger molecules designed for supramolecular chemistry and self-assembly. The reactive bromoethyl group allows for its covalent attachment to scaffolds or other molecular components, while the benzoate unit can participate in non-covalent interactions such as π-π stacking.

For example, research on related compounds shows that methyl 4-(bromomethyl)benzoate is used to synthesize complex ligands that, upon coordination with metal ions like lanthanides, self-assemble into luminescent metallogels. rsc.org This demonstrates how the brominated benzoate motif can be incorporated into systems that form ordered, functional materials through self-assembly. Similarly, benzoate derivatives are integral to the construction of complex architectures like rotaxanes and catenanes, where molecules are mechanically interlocked. acs.org The ability to functionalize a core molecule using the reactive handle of this compound allows for the programmed self-assembly of advanced molecular architectures.

Derivatization for Analytical and Screening Methodologies

In analytical chemistry, derivatization is a key strategy to enhance the detectability and chromatographic behavior of analytes. chromatographyonline.com The reactive nature of this compound makes it potentially useful in this context, particularly for mass spectrometry-based methods.

Enhancement of Detection Sensitivity in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique, but its sensitivity can be limited for compounds that ionize poorly. nih.govchromatographyonline.com Chemical derivatization can be employed to introduce a tag that improves ionization efficiency or provides a unique mass spectrometric signature. researchgate.netnih.gov

Reagents containing bromine are particularly useful as derivatizing agents for LC-MS analysis. nih.gov The characteristic isotopic pattern of bromine (a near 1:1 ratio of 79Br and 81Br isotopes) creates a distinct doublet in the mass spectrum, making the derivatized analyte easily identifiable against a complex background matrix. While not the compound itself, newly developed reagents like 4-bromo-N-methylbenzylamine and 4-APEBA (which contains a bromophenethyl group) are used to tag carboxylic acids and aldehydes, significantly enhancing their detection. nih.govnih.gov

By analogy, this compound could serve as a derivatizing agent for nucleophilic analytes (e.g., phenols, thiols, or amines). The alkylation reaction would tag these molecules with the benzoate moiety, which not only incorporates the bromine signature for easy identification but can also improve chromatographic retention on reversed-phase columns.

Screening for Genotoxic Impurities

Pharmaceutical manufacturing processes must be carefully controlled to limit the presence of potentially genotoxic impurities (PGIs), which are compounds that can damage DNA. uu.nl Many PGIs are reactive alkylating agents. Regulatory guidelines mandate that these impurities be controlled at very low levels, often in the parts-per-million (ppm) range, requiring highly sensitive analytical methods for their detection. uu.nlbohrium.com

This compound itself contains a structural alert for genotoxicity (an alkyl bromide). Therefore, its primary role in this context is not as a derivatizing agent but as a reference standard for its class of compounds. In the synthesis of some active pharmaceutical ingredients (APIs), related brominated benzoate esters can arise as process-related impurities or intermediates. amazonaws.comgrafiati.comasianpubs.org Analytical methods, often using GC-MS or LC-MS, are developed and validated to screen for and quantify these specific PGIs in the final drug substance. This compound would be a crucial tool in this process for method development, validation, and as a spiked standard to ensure the method's sensitivity and accuracy in detecting similar halo-alkyl-aromatic impurities.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis and Transformations

The pursuit of environmentally benign chemical processes is a major driver in modern chemistry. For Methyl 4-(2-bromoethyl)benzoate, future research will likely focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. chemrxiv.orgresearchgate.net One promising avenue is the exploration of alternative solvents to replace chlorinated hydrocarbons like carbon tetrachloride, which are often used in traditional bromination reactions. chemicalbook.com Researchers are investigating the use of ionic liquids or supercritical fluids as reaction media, which can offer improved reaction rates and easier product separation.

Furthermore, the development of catalytic systems for the synthesis and transformation of this compound is a key area of interest. This includes the design of highly efficient and recyclable catalysts for reactions such as nucleophilic substitutions and cross-coupling reactions. chinesechemsoc.org The goal is to move away from stoichiometric reagents towards catalytic processes that generate less waste and are more atom-economical.

Computational Chemistry for Reaction Pathway Prediction and Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. aps.org In the context of this compound, density functional theory (DFT) calculations can be employed to analyze its frontier molecular orbitals (HOMO/LUMO), providing insights into its nucleophilic and electrophilic sites. This information is crucial for predicting how the molecule will behave in various reactions.

Molecular dynamics simulations can further be used to model the influence of solvents on reaction transition states, offering a more complete picture of the reaction landscape. For instance, theoretical studies can help elucidate the mechanisms of complex transformations, such as palladium-catalyzed cross-coupling reactions, by modeling the sequential steps of oxidative addition and reductive elimination involving intermediate species. chemrxiv.org This predictive capability can guide experimental work, saving time and resources by identifying the most promising reaction conditions. researchgate.net

Asymmetric Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities. acs.org Future research on this compound will likely explore methods for its asymmetric synthesis and the chiral derivatization of its products.

This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. ntu.edu.sg For example, the development of asymmetric methods for nucleophilic substitution at the benzylic carbon of the bromoethyl group could lead to the synthesis of a wide range of chiral building blocks. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) will be an essential analytical tool to resolve and quantify the enantiomers produced in these asymmetric syntheses.

High-Throughput Screening of Derivatives for Novel Applications

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity or chemical property. scienceintheclassroom.org This approach can be applied to libraries of derivatives synthesized from this compound to discover novel applications. cijournal.ru

Advanced Spectroscopic Studies of Reaction Intermediates

A deeper understanding of reaction mechanisms often requires the direct observation of transient intermediates. Advanced spectroscopic techniques can provide invaluable information about the structure and reactivity of these short-lived species. In the study of reactions involving this compound, techniques such as time-resolved NMR spectroscopy and transient absorption spectroscopy could be employed.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-(2-bromoethyl)benzoate in a laboratory setting?

this compound is typically synthesized via alkylation or bromination reactions. A common approach involves the substitution of a hydroxyl or halide group on the benzoate ester. For example, nucleophilic substitution of methyl 4-hydroxybenzoate with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Reaction optimization should prioritize temperature control (60–80°C) and stoichiometric excess of the brominating agent to minimize byproducts like di-substituted derivatives .

Q. How can researchers confirm the purity and structure of this compound post-synthesis?

Characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H NMR should show distinct signals for the methyl ester (~3.9 ppm, singlet), bromoethyl chain (δ 3.4–3.6 ppm for CH₂Br), and aromatic protons (δ 7.8–8.1 ppm for the benzoate ring) .
  • LC-MS : Confirm molecular ion peaks at m/z 257/259 (M+H+^+) with isotopic splitting due to bromine .
  • Elemental Analysis : Validate %C, %H, and %Br to ensure stoichiometric accuracy.

Q. What safety precautions are necessary when handling this compound?

The compound’s bromoethyl group poses alkylation hazards. Key precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatile byproducts.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling or substitution reactions?

The bromoethyl moiety acts as an electrophilic alkylating agent, enabling nucleophilic substitutions (e.g., with amines or thiols) or participation in Suzuki-Miyaura cross-coupling reactions when paired with palladium catalysts. However, steric hindrance from the benzoate ester may reduce reaction rates. Comparative studies with methyl 4-(bromomethyl)benzoate show that the longer ethyl chain in this compound enhances solubility in non-polar solvents, facilitating reactions in diverse media .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound derivatives?

  • Crystallization Solvents : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 50°C to room temperature improves crystal lattice formation.
  • Software Tools : Refinement via SHELXL (for small molecules) or OLEX2 ensures accurate unit cell parameter determination. Evidence from structurally similar benzoate esters (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) highlights the importance of hydrogen bonding and π-π stacking in stabilizing crystal packing .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from variations in:

  • Catalyst Loading : Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling reactions.
  • Purification Methods : Column chromatography (silica gel vs. alumina) impacts recovery rates.
  • Moisture Sensitivity : The bromoethyl group’s hydrolysis susceptibility necessitates anhydrous conditions. Systematic replication of literature protocols with controlled variables (e.g., inert atmosphere, solvent purity) is critical .

Q. What computational methods predict the reactivity of this compound in novel reaction pathways?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects on reaction transition states.
  • Docking Studies : For biological applications, assess binding affinity with target proteins using AutoDock Vina. Experimental validation via kinetic studies (e.g., monitoring by 19^{19}F NMR for fluorinated analogs) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.